molecular formula C11H8F2N2O3 B8464577 Ethyl 5,6-difluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate

Ethyl 5,6-difluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate

Cat. No. B8464577
M. Wt: 254.19 g/mol
InChI Key: QAPGMCFYDWTTKL-UHFFFAOYSA-N
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Patent
US07915267B2

Procedure details

Ethyl 5,6-difluoroanthranilate hydrochloride (2.50 g, 10.5 mmol) was suspended in 1N hydrogen chloride-acetic acid solution (50 mL), ethyl cyanoformate (1.14 g, 11.6 mmol) was added thereto, and the mixture was stirred under heating at 80° C. for 3 hr. The reaction mixture allowed to cool to room temperature, and concentrated under reduced pressure. The residue was suspended in ethanol, and the insoluble material was collected by filtration to give the title compound as a white powder (2.18 g, 82%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two
Name
hydrogen chloride acetic acid
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1[C:13]([F:14])=[C:7]([C:8]([O:10]CC)=O)[C:6]([NH2:15])=[CH:5][CH:4]=1.[C:16]([C:18]([O:20][CH2:21][CH3:22])=[O:19])#[N:17]>Cl.C(O)(=O)C>[F:14][C:13]1[C:3]([F:2])=[CH:4][CH:5]=[C:6]2[C:7]=1[C:8](=[O:10])[NH:17][C:16]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=[N:15]2 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
Cl.FC1=CC=C(C(C(=O)OCC)=C1F)N
Step Two
Name
Quantity
1.14 g
Type
reactant
Smiles
C(#N)C(=O)OCC
Step Three
Name
hydrogen chloride acetic acid
Quantity
50 mL
Type
solvent
Smiles
Cl.C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
the insoluble material was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
FC1=C2C(NC(=NC2=CC=C1F)C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.18 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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